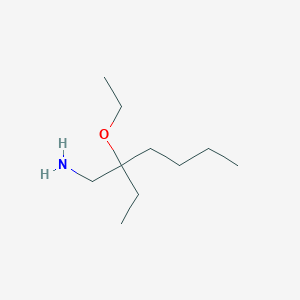

2-Ethoxy-2-ethylhexan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H23NO |

|---|---|

Molecular Weight |

173.30 g/mol |

IUPAC Name |

2-ethoxy-2-ethylhexan-1-amine |

InChI |

InChI=1S/C10H23NO/c1-4-7-8-10(5-2,9-11)12-6-3/h4-9,11H2,1-3H3 |

InChI Key |

DEFUHNFEYZVVAW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)(CN)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 2 Ethylhexan 1 Amine

Retrosynthetic Analysis of the 2-Ethoxy-2-ethylhexan-1-amine Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a viable synthetic pathway.

The most logical primary disconnection in the retrosynthesis of this compound is the carbon-nitrogen (C-N) bond of the primary amine. This disconnection is based on one of the most reliable and widely used methods for amine synthesis: reductive amination. mdma.chmasterorganicchemistry.com This strategy simplifies the target molecule to a corresponding carbonyl compound, specifically the aldehyde 2-Ethoxy-2-ethylhexanal, and an ammonia (B1221849) source. The forward reaction, reductive amination, would involve the reaction of the aldehyde with ammonia to form an intermediate imine, which is then reduced to the target primary amine. mdma.ch

Figure 1: Retrosynthetic Disconnection of the Amine Moiety

Further deconstruction of the key intermediate, 2-Ethoxy-2-ethylhexanal, is required. The structure features a quaternary carbon at the α-position, substituted with a butyl group, an ethyl group, and an ethoxy group.

A logical disconnection is the ether linkage (C-O bond). This leads to a precursor, 2-ethyl-2-hydroxyhexanal, and an ethylating agent. This is based on a Williamson-type ether synthesis. The α-hydroxy aldehyde can be conceptually derived from 2-ethylhexanal (B89479) through an α-hydroxylation reaction.

An alternative disconnection could target the carbon-carbon bonds at the α-position. For instance, the bond between the α-carbon and the ethyl group could be disconnected. This would lead to a simpler α-ethoxy aldehyde precursor that could be alkylated. However, controlling the mono-alkylation of an enolate at a sterically hindered position can be challenging. Therefore, building the carbon skeleton first, followed by the introduction of the ether functionality, is often a more practical approach.

The chosen strategy focuses on forming the C8 backbone first, followed by functionalization:

C-O Ether Bond Disconnection: 2-Ethoxy-2-ethylhexanal is disconnected to 2-ethyl-2-hydroxyhexanal and an ethanol (B145695) equivalent.

C-O Hydroxyl Bond Disconnection: 2-ethyl-2-hydroxyhexanal is disconnected to the enolate of 2-ethylhexanal.

Aldol (B89426) Condensation Precursor: 2-ethylhexanal itself can be synthesized via the aldol condensation of n-butyraldehyde, followed by dehydration and hydrogenation. scispace.comchegg.comgoogle.com

Figure 2: Retrosynthetic Disconnection of the Precursor Aldehyde

Proposed Synthetic Pathways and Reaction Conditions

Based on the retrosynthetic analysis, a two-stage synthetic pathway is proposed. The first stage involves the synthesis of the key aldehyde precursor, 2-Ethoxy-2-ethylhexanal. The second stage is the conversion of this aldehyde to the target amine, this compound, via reductive amination.

Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad substrate scope. masterorganicchemistry.com This one-pot reaction typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.

The synthesis of the crucial intermediate, 2-Ethoxy-2-ethylhexanal, is not widely documented and thus a plausible route must be constructed based on established organic chemistry principles. A two-step sequence starting from the commercially available 2-ethylhexanal is proposed.

Step 1: α-Hydroxylation of 2-ethylhexanal The first step is the introduction of a hydroxyl group at the α-position of 2-ethylhexanal. This can be achieved by generating the enolate of the aldehyde, followed by reaction with an electrophilic oxygen source.

Step 2: Etherification of 2-ethyl-2-hydroxyhexanal The resulting α-hydroxy aldehyde is then etherified to introduce the ethoxy group. The Williamson ether synthesis is a classic and effective method for this transformation. The alcohol is treated with a strong base to form the alkoxide, which then undergoes nucleophilic substitution with an ethyl halide.

Below is a table outlining the proposed reaction conditions for the synthesis of the precursor.

Table 1: Proposed Synthesis of 2-Ethoxy-2-ethylhexanal

| Step | Reaction | Reagents and Conditions | Purpose of Reagents |

|---|---|---|---|

| 1 | α-Hydroxylation | 1. Base (e.g., LDA, KHMDS) in THF, -78 °C 2. Oxaziridine (e.g., 2-sulfonyloxaziridine) or MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) | Base: Deprotonates the α-carbon to form the enolate. Oxaziridine/MoOPH: Acts as an electrophilic oxygen source to hydroxylate the enolate. |

With the precursor aldehyde, 2-Ethoxy-2-ethylhexanal, in hand, the final step is the reductive amination to form this compound. The choice of catalyst and reducing agent is critical for achieving high selectivity and yield, especially given the sterically hindered nature of the α,α-disubstituted aldehyde. mdma.chnih.gov

Several methods are available for reductive amination:

Using Borohydride (B1222165) Reagents: Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are highly effective as they selectively reduce the protonated imine intermediate faster than the starting aldehyde. masterorganicchemistry.comresearchgate.net

Catalytic Hydrogenation: This method employs hydrogen gas and a heterogeneous catalyst (e.g., Raney Nickel, Palladium on carbon, Platinum oxide). It is an industrially scalable and clean method. mdma.chresearchgate.net

Transfer Hydrogenation: This approach uses a hydrogen donor, such as formic acid (Leuckart-Wallach reaction), isopropanol, or ammonium (B1175870) formate (B1220265), in the presence of a transition metal catalyst. organic-chemistry.org

The table below summarizes various catalyst systems applicable to the reductive amination of 2-Ethoxy-2-ethylhexanal.

Table 2: Catalyst Systems for the Reductive Amination of 2-Ethoxy-2-ethylhexanal | Method | Reducing Agent / H₂ Source | Catalyst | Solvent | Typical Conditions | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | | Borohydride Reduction | Sodium triacetoxyborohydride (NaBH(OAc)₃) | None (or mild acid like AcOH) | Dichloroethane (DCE), THF | Room Temperature | Excellent functional group tolerance; effective for hindered ketones and aldehydes. researchgate.net | | Catalytic Hydrogenation | Hydrogen (H₂) | Raney Nickel | Methanolic Ammonia | Elevated temperature and pressure (e.g., 80-150 °C, 50-150 bar) | High activity, but may require harsh conditions; potential for over-alkylation. mdma.ch | | Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Methanol, Ethanol | Room temperature to 50 °C, 1-10 atm H₂ | Milder conditions than Ni, good selectivity. researchgate.net | | Transfer Hydrogenation | Ammonium formate | Iridium complex (e.g., [Cp*IrCl₂]₂) | Water or Alcohol | Mild temperature (e.g., 25-80 °C) | Environmentally friendly, high yields for a wide range of amines. organic-chemistry.org | | Transfer Hydrogenation | Isopropanol | Nickel Nanoparticles | Isopropanol | Reflux (approx. 80 °C) | Transfer hydrogenation using a common solvent as the hydrogen source. |

Nucleophilic Substitution Routes to Ether Linkage Formation

The creation of the ether bond in this compound is a pivotal step in its synthesis. Nucleophilic substitution reactions provide a direct and widely utilized method for this transformation.

Williamson Ether Synthesis in the Presence of Amine Precursors

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 mechanism. wvu.eduwikipedia.org This reaction involves the reaction of an alkoxide with a suitable alkyl halide or sulfonate. masterorganicchemistry.com In the context of synthesizing this compound, this can be envisioned in two primary retrosynthetic disconnections.

Retrosynthetic Approach A: This approach involves the reaction of a 2-ethyl-1-aminohexane derivative, where the hydroxyl group at the 2-position is deprotonated to form an alkoxide, with an ethyl halide (e.g., ethyl bromide or ethyl iodide). The amine functionality would need to be protected during this step to prevent it from acting as a competing nucleophile.

Retrosynthetic Approach B: Alternatively, one could start with 2-ethyl-1,2-hexanediol. The primary alcohol can be selectively protected, followed by deprotonation of the tertiary alcohol and subsequent reaction with an ethyl halide. The protected primary alcohol can then be converted to the amine.

| Reactant 1 | Reactant 2 | Conditions | Product | Potential Challenges |

| Protected 2-amino-2-ethylhexan-1-ol | Ethyl halide (e.g., EtBr, EtI) | Strong base (e.g., NaH) | Protected this compound | Steric hindrance at the tertiary carbon, potential for elimination reactions. |

| 2-Ethyl-1-((tert-butyldimethylsilyl)oxy)hexan-2-ol | Ethyl halide (e.g., EtBr, EtI) | Strong base (e.g., NaH) | 2-Ethoxy-2-ethyl-1-((tert-butyldimethylsilyl)oxy)hexane | Requires subsequent deprotection and conversion of the hydroxyl to an amine. |

Regioselective Alkoxylation Approaches

Given the potential for side reactions in the Williamson ether synthesis, regioselective alkoxylation methods offer a more controlled alternative. One such approach involves the intramolecular cyclization of a suitably functionalized precursor. For instance, a 2-ethyl-1,2-diol could be converted to a cyclic sulfate, which can then be opened by an ethoxide nucleophile. This approach often provides high regioselectivity due to the inherent constraints of the cyclic intermediate.

Nitrile Reduction Pathways to the Primary Amine

The introduction of the primary amine is another critical transformation. A common and effective method for this is the reduction of a nitrile group. organic-chemistry.org This approach would involve the synthesis of a precursor molecule, 2-ethoxy-2-ethylhexanenitrile.

The reduction of nitriles to primary amines can be achieved using a variety of reducing agents. Catalytic hydrogenation over transition metal catalysts such as Raney nickel, platinum, or rhodium is a widely used industrial method. google.com However, this method can sometimes lead to the formation of secondary and tertiary amines as byproducts. osti.gov

Chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are also highly effective for nitrile reduction and often provide cleaner reactions on a laboratory scale. organic-chemistry.org Recent advancements have also explored more environmentally friendly and selective reducing agents. For example, diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride has been shown to reduce a variety of nitriles in excellent yields. organic-chemistry.org

| Precursor | Reducing Agent | Conditions | Product | Advantages/Disadvantages |

| 2-Ethoxy-2-ethylhexanenitrile | H₂, Raney Nickel | High pressure, temperature | This compound | Industrially scalable, potential for over-alkylation. |

| 2-Ethoxy-2-ethylhexanenitrile | LiAlH₄ | Anhydrous ether or THF | This compound | High yield, good for lab scale, requires careful handling. |

| 2-Ethoxy-2-ethylhexanenitrile | BH₃•THF | THF | This compound | Milder than LiAlH₄, good functional group tolerance. |

The synthesis of the nitrile precursor, 2-ethoxy-2-ethylhexanenitrile, could be accomplished through the nucleophilic substitution of a suitable leaving group (e.g., a halide or tosylate) at the C1 position of a 2-ethoxy-2-ethylhexane derivative with a cyanide salt.

Stereoselective Synthesis Considerations for Chiral Centers

This compound possesses a chiral center at the C2 position. Therefore, controlling the stereochemistry is a crucial aspect of its synthesis, particularly if a specific enantiomer is desired.

Accessing Enantiomerically Pure this compound

There are several strategies to obtain enantiomerically pure this compound:

Chiral Resolution: This classic method involves the separation of a racemic mixture. The racemic amine can be reacted with a chiral resolving agent (a chiral acid) to form diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization. Subsequent removal of the resolving agent will yield the individual enantiomers of the amine.

Asymmetric Synthesis: This is a more elegant and efficient approach that involves creating the chiral center in a controlled manner. This could be achieved through several methods:

Use of a Chiral Auxiliary: A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a key reaction, such as the addition of the ethyl group. The auxiliary is then removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: The use of a chiral catalyst can promote the formation of one enantiomer over the other. For example, an asymmetric hydrogenation of a suitable prochiral precursor, such as an imine or an enamine, could be employed to establish the chiral center. google.comgoogle.com

Starting from a Chiral Pool: A readily available enantiomerically pure starting material that already contains the desired stereocenter can be used. For instance, a chiral amino acid or a derivative could potentially be elaborated to form the target molecule.

| Strategy | Description | Key Considerations |

| Chiral Resolution | Separation of a racemic mixture of this compound using a chiral resolving agent. | Can be tedious and the maximum yield for the desired enantiomer is 50%. |

| Asymmetric Synthesis (Chiral Auxiliary) | A temporary chiral group is used to control stereochemistry during a key bond-forming step. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Synthesis (Chiral Catalyst) | A small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. | Catalyst development can be challenging and expensive. |

| Chiral Pool Synthesis | Starting from a naturally occurring, enantiomerically pure compound. | The availability of a suitable starting material can be a limiting factor. |

Methodological Advancements in Amine Synthesis Applicable to this compound

The field of amine synthesis is continuously evolving, with a focus on developing more efficient, selective, and sustainable methods. thieme-connect.com Several recent advancements could be highly relevant to the synthesis of this compound.

One significant area of development is the direct reductive amination of carbonyl compounds. mdpi.comnih.gov This one-pot reaction combines a ketone or aldehyde with an amine source (like ammonia) and a reducing agent to directly form the amine. For the synthesis of this compound, a precursor ketone, 2-ethoxy-2-ethylhexanal, could potentially be converted directly to the target primary amine using this methodology. The development of base-metal catalysts for this transformation is making it a more cost-effective and sustainable option. nih.gov

Furthermore, advancements in biocatalysis offer promising alternatives. nih.gov Enzymes, such as transaminases, can catalyze the stereoselective synthesis of amines from prochiral ketones with high enantiomeric excess. This approach could provide a green and highly selective route to enantiomerically pure this compound.

The use of ammonia surrogates is also gaining traction, addressing the challenges associated with handling gaseous ammonia in the laboratory. rsc.org These reagents can deliver the -NH₂ group in a more controlled and convenient manner, which could be beneficial for the synthesis of complex amines like the one discussed.

Yield Optimization and Purity Assessment in Synthetic Processes

In any synthetic process, the optimization of reaction yield and the rigorous assessment of product purity are critical. For the hypothetical syntheses of this compound, several factors would need to be systematically investigated to maximize the yield and ensure the quality of the final product.

Yield Optimization:

The optimization of reaction conditions is an empirical process. For the speculative routes to this compound, key parameters to optimize would include:

Reaction Temperature: The temperature can significantly influence the rate of reaction and the formation of byproducts. A systematic study of a range of temperatures would be necessary to find the optimal balance.

Reaction Time: The duration of the reaction must be sufficient for the completion of the transformation but not so long as to promote the decomposition of the product or the formation of impurities.

Stoichiometry of Reactants: The molar ratio of the reactants can have a profound impact on the yield. Varying the equivalents of the aminating agent, ethoxylating agent, or reducing agent would be crucial.

Catalyst Selection and Loading: For reactions involving catalysts, such as reductive amination, the choice of catalyst and its concentration are paramount for achieving high efficiency and selectivity.

Solvent: The solvent can affect the solubility of reactants, the reaction rate, and the stability of intermediates and products. A range of solvents would need to be screened.

A hypothetical data table for a study on the optimization of a reductive amination to produce this compound might look as follows. It is important to reiterate that this data is purely illustrative due to the lack of real-world experimental findings.

Illustrative Data for Yield Optimization

| Entry | Reducing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | NaBH(OAc)₃ | 25 | 24 | Data not available |

| 2 | H₂/Pd-C | 50 | 12 | Data not available |

| 3 | NaBCNH₃ | 25 | 48 | Data not available |

Purity Assessment:

Following synthesis and purification (e.g., by distillation or chromatography), the purity of this compound would need to be rigorously assessed using a combination of analytical techniques:

Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile compounds. A GC analysis would reveal the presence of any volatile impurities, such as unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the chemical structure of the final product and can also be used to detect and quantify impurities.

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to identify impurities by their mass-to-charge ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the key functional groups (amine and ether) in the molecule.

A typical purity assessment report would include data from these techniques, providing a comprehensive profile of the synthesized compound.

Illustrative Purity Assessment Data

| Analytical Technique | Parameter | Result |

|---|---|---|

| Gas Chromatography (GC) | Purity | Typically >98% for commercial samples chemscene.com |

| ¹H NMR | Structural Confirmation | Consistent with proposed structure |

| Mass Spectrometry (MS) | Molecular Ion (m/z) | Expected value for [M+H]⁺ |

It must be emphasized that the successful development of a synthetic methodology for this compound would require extensive experimental work to establish a reliable procedure and to validate the analytical methods for its quality control.

Reactivity and Reaction Pathways of 2 Ethoxy 2 Ethylhexan 1 Amine

Amine Group Reactivity in Advanced Organic Transformations

The primary amine group in 2-Ethoxy-2-ethylhexan-1-amine is a key center of reactivity. The lone pair of electrons on the nitrogen atom imparts both nucleophilic and basic properties to the molecule, enabling its participation in a wide array of chemical reactions. libretexts.org

Nucleophilic Reactivity Towards Electrophilic Centers

As a nucleophile, the amine group readily attacks electron-deficient centers. libretexts.org This reactivity is fundamental to many carbon-nitrogen bond-forming reactions. All amines possess a lone pair of electrons on the nitrogen atom, which is attracted to positive or partially positive centers in other molecules or ions. libretexts.org

Primary amines like this compound serve as effective nucleophiles in Sₙ2 reactions, for instance, with alkyl halides. fiveable.memsu.edu The reaction with a primary alkyl halide, such as bromoethane, proceeds via an Sₙ2 mechanism to yield the corresponding secondary amine. msu.educhemguide.co.uk However, this direct alkylation can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. lumenlearning.comchemguide.co.uk

The amine group also adds to the electrophilic carbon of carbonyl groups in aldehydes and ketones. This process typically begins with a nucleophilic addition to form a tetrahedral intermediate, which then eliminates water to form an imine (also known as a Schiff base). fiveable.mebritannica.com This imine can be subsequently reduced to a secondary amine, a process known as reductive amination. lumenlearning.comyoutube.com

| Electrophile | Reaction Type | Product Class | General Notes |

|---|---|---|---|

| Alkyl Halide (R'-X) | Nucleophilic Substitution (Sₙ2) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Reaction can be difficult to stop at the secondary amine stage due to over-alkylation. lumenlearning.com |

| Aldehyde/Ketone (R'COR'') | Nucleophilic Addition / Reductive Amination | Imine / Secondary Amine | Forms an imine intermediate, which can be reduced to a secondary amine using reagents like NaBH₃CN. lumenlearning.comyoutube.com |

| Acid Chloride (R'COCl) | Nucleophilic Acyl Substitution | Amide | A highly efficient method for amide bond formation. msu.edubritannica.com |

| Ester (R'COOR'') | Nucleophilic Acyl Substitution | Amide | Generally requires heat or catalysis. |

Formation of Amides, Ureas, and Thioureas

The reaction of the primary amine group of this compound with acyl compounds is a cornerstone of its synthetic utility.

Amides: Acylation is a significant reaction for primary amines. britannica.com Amide bonds can be formed by reacting the amine with acylating agents such as acid chlorides, acid anhydrides, or esters. britannica.comscispace.com The reaction with highly electrophilic acid chlorides is particularly rapid and efficient. msu.edu The direct condensation of amines with carboxylic acids is also possible but often requires high temperatures or the use of coupling agents to activate the carboxylic acid. nih.govresearchgate.net

Ureas and Thioureas: Urea derivatives are formed when the amine reacts with isocyanates (R-N=C=O). britannica.com Similarly, reaction with isothiocyanates (R-N=C=S) yields thioureas. britannica.com These reactions are typically additions of the amine to the central carbon of the isocyanate or isothiocyanate. Urea and thiourea (B124793) motifs are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities. uea.ac.uknih.gov

| Reagent | Product Class | General Reaction |

|---|---|---|

| Acid Chloride (R'COCl) | Amide | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl |

| Acid Anhydride ((R'CO)₂O) | Amide | R-NH₂ + (R'CO)₂O → R-NH-CO-R' + R'COOH |

| Isocyanate (R'-NCO) | Urea | R-NH₂ + R'-NCO → R-NH-CO-NH-R' |

| Isothiocyanate (R'-NCS) | Thiourea | R-NH₂ + R'-NCS → R-NH-CS-NH-R' |

Palladium-Catalyzed Cross-Coupling Reactions of Primary Amines

The palladium-catalyzed cross-coupling of amines with aryl or vinyl halides, known as the Buchwald-Hartwig amination, has become a powerful method for constructing C-N bonds. nih.govacs.org This reaction is highly valuable in academic and industrial research for synthesizing substituted anilines and other arylated amines, which are common structures in pharmaceuticals and functional materials. nih.govacs.org

In this transformation, a primary amine like this compound can be coupled with an aryl halide in the presence of a palladium catalyst and a base. libretexts.org The success of these reactions often depends on the use of specialized phosphine (B1218219) ligands that facilitate the key steps of the catalytic cycle. nih.govlibretexts.org While primary alkylamines are common substrates, a key challenge is preventing a second N-arylation reaction that would lead to an undesired tertiary aniline (B41778). acs.org The choice of ligand, base, and reaction conditions is therefore critical to achieving high selectivity for the desired secondary aniline product. acs.orgnih.gov

| Component | Role | Examples |

|---|---|---|

| Amine | Nucleophile | Primary or secondary alkyl/aryl amines |

| Electrophile | Coupling Partner | Aryl/Vinyl Halides (Cl, Br, I), Triflates |

| Catalyst | Enables C-N bond formation | Palladium(0) complexes (e.g., from Pd(OAc)₂, Pd₂(dba)₃) nih.govresearchgate.net |

| Ligand | Stabilizes Pd, facilitates catalytic cycle | Bulky, electron-rich phosphines (e.g., BINAP, RuPhos, BrettPhos) nih.govnih.gov |

| Base | Deprotonates amine in catalytic cycle | NaOt-Bu, K₂CO₃, LHMDS nih.govnih.gov |

Derivatization Strategies for Structural Elucidation and Further Synthesis

Derivatization is a technique that transforms a chemical compound into a product with a similar structure, known as a derivative, to alter its chemical properties for analysis or subsequent reactions. researchgate.net For this compound, derivatization of the amine group can be employed for several purposes.

For analytical applications, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), derivatization is used to improve separation and detection. researchgate.net Reagents are chosen to attach a chromophore or fluorophore to the amine, enhancing its UV absorption or fluorescence for more sensitive detection. thermoscientific.fr Common derivatizing agents for primary amines include 9-fluorenylmethyl chloroformate (FMOC-Cl), o-phthalaldehyde (B127526) (OPA), and dansyl chloride. thermoscientific.frnih.gov

In the context of further synthesis, the amine group can be converted into a different functional group, such as an amide or sulfonamide, which can serve as a protecting group. This strategy allows other parts of the molecule to be modified chemically without interference from the reactive amine. The protecting group can then be removed in a later step to regenerate the amine.

| Reagent | Abbreviation | Purpose | Notes |

|---|---|---|---|

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | HPLC Analysis (Fluorescence Detection) | Reacts with primary and secondary amines to form stable derivatives. thermoscientific.fr |

| o-Phthalaldehyde | OPA | HPLC Analysis (Fluorescence Detection) | Reacts rapidly with primary amines in the presence of a thiol. thermoscientific.frnih.gov |

| Dansyl chloride | DNS-Cl | HPLC Analysis (Fluorescence Detection) | Stable derivatives, but can also react with phenols and alcohols. thermoscientific.frnih.gov |

| Tosyl chloride | TsCl | Protection/Synthesis | Forms a stable sulfonamide, which can be used as a protecting group. msu.edu |

Ether Group Stability and Potential Cleavage Reactions

The ether linkage in this compound is generally unreactive, a characteristic that makes ethers useful as solvents for many chemical reactions. openstax.org It is resistant to bases, nucleophiles, and dilute acids. openstax.org However, under specific, harsh conditions, the C-O bond can be broken.

Resistance to Acidic and Basic Hydrolysis

Ethers are highly resistant to cleavage under basic conditions. The C-O bond is strong, and the potential leaving groups (alkoxides, RO⁻) are very strong bases, making them poor leaving groups.

Cleavage of ethers requires treatment with strong, concentrated acids, most commonly hydrogen bromide (HBr) or hydrogen iodide (HI). openstax.orgmasterorganicchemistry.com The reaction does not typically work with HCl. openstax.org The mechanism of cleavage depends on the structure of the ether. The first step is always the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

In the case of this compound, the ether oxygen is bonded to an ethyl group and a quaternary carbon. Nucleophilic attack by a halide ion (e.g., I⁻) can occur at either carbon.

Attack at the quaternary carbon: This is sterically hindered and disfavored for an Sₙ2 reaction. An Sₙ1 reaction is also unlikely as it would require the formation of a relatively unstable quaternary carbocation.

Attack at the ethyl group: The carbon of the ethyl group attached to the oxygen is a primary carbon and is much less sterically hindered. Therefore, the halide ion will attack this carbon via an Sₙ2 mechanism. openstax.orglibretexts.org

The expected products from the acidic cleavage of this compound with HI would be 2-ethyl-2-(hydroxymethyl)hexan-1-amine and iodoethane. This selective cleavage at the less hindered site is typical for ethers with primary and secondary alkyl groups. openstax.org

| Condition | Reactivity | Typical Reagents | Mechanism | Notes |

|---|---|---|---|---|

| Basic/Nucleophilic | Stable/Unreactive | NaOH, NaNH₂, R-Li | N/A | The ether linkage is resistant to cleavage by bases and nucleophiles. openstax.org |

| Strong Acid | Cleavage | Conc. HBr, Conc. HI | Sₙ2 | Cleavage occurs via Sₙ2 attack of the halide at the less hindered ethyl group after protonation of the ether oxygen. openstax.orglibretexts.org |

| Dilute Acid | Stable/Unreactive | Dilute H₂SO₄, Dilute HCl | N/A | Ethers are generally stable in dilute, non-nucleophilic acids. openstax.org |

Transformations Under Reducing or Oxidizing Conditions

The response of this compound to reducing and oxidizing conditions is dictated by the susceptibility of the amine and ether moieties to these reagents.

Reducing Conditions:

Generally, primary amines and ethers are stable under many reducing conditions. For instance, they are not typically reduced by catalytic hydrogenation or complex metal hydrides like sodium borohydride (B1222165) under standard conditions. However, specific reagents or harsh conditions could potentially lead to reactions.

Cleavage of the C-O Bond: Under forcing conditions with strong reducing agents, the ether linkage could potentially be cleaved.

Reductive Amination Precursors: While the amine itself is not reducible, it can participate in reductive amination reactions if first converted to an imine through reaction with a carbonyl compound.

Oxidizing Conditions:

The primary amine is the more susceptible functional group to oxidation. The outcome of the oxidation depends on the specific oxidizing agent used.

Mild Oxidation: Milder oxidizing agents can convert the primary amine to various products. For example, reagents like hydrogen peroxide or peroxy acids can lead to the formation of the corresponding hydroxylamine (B1172632) or nitro compound. britannica.com

Strong Oxidation: Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can lead to more extensive oxidation, potentially cleaving the C-N bond.

Ether Oxidation: Ethers are generally resistant to oxidation but can form peroxides upon prolonged exposure to air and light. solubilityofthings.comnoaa.gov The presence of a tertiary carbon adjacent to the ether oxygen in this compound might increase its susceptibility to autoxidation.

| Condition | Reagent Example | Potential Transformation of this compound |

| Reducing | Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Generally unreactive |

| Sodium Borohydride (NaBH₄) | Generally unreactive | |

| Oxidizing | Hydrogen Peroxide (H₂O₂) | Oxidation of the amine to a hydroxylamine or nitro compound |

| Potassium Permanganate (KMnO₄) | Oxidation of the amine, possible C-N bond cleavage | |

| Air/Light (prolonged exposure) | Peroxide formation at the ether linkage |

Interplay of Amine and Ether Functionalities on Overall Reactivity

Inductive Effects: The electronegative oxygen atom of the ether can exert an electron-withdrawing inductive effect, which might slightly decrease the basicity and nucleophilicity of the adjacent amine compared to a simple alkylamine. masterorganicchemistry.comashp.org

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amine protons and the ether oxygen could influence the conformation of the molecule and the reactivity of the amine.

Chelation: The ability of both the nitrogen and oxygen atoms to coordinate with metal ions could lead to the formation of chelate complexes. This can be significant in reactions involving metal catalysts, potentially directing the stereochemical outcome of such reactions.

Neighboring Group Participation: In certain reactions, such as nucleophilic substitution at the carbon bearing the amine, the ether oxygen could potentially act as an internal nucleophile, leading to the formation of a cyclic intermediate and influencing the reaction's stereochemistry and rate.

Mechanistic Investigations of Key Reactions Involving this compound

Although no specific mechanistic studies for this compound have been found, plausible mechanisms for its expected reactions can be proposed based on established principles of organic chemistry.

Mechanism of Imine Formation:

Primary amines readily react with aldehydes and ketones to form imines. britannica.comlibretexts.org This reaction is a nucleophilic addition to the carbonyl group followed by elimination of water.

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (which can be another amine molecule or the conjugate base of the acid catalyst) removes a proton from the nitrogen to yield the final imine product.

Mechanism of N-Acylation:

Primary amines can be acylated by reacting with acid chlorides or anhydrides to form amides. britannica.comsolubilityofthings.com This is a nucleophilic acyl substitution reaction.

Nucleophilic Attack: The nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride or anhydride.

Formation of a Tetrahedral Intermediate: This attack forms a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group (chloride or a carboxylate).

Deprotonation: A base (typically another molecule of the amine or an added non-nucleophilic base like pyridine) removes the proton from the nitrogen to give the neutral amide product.

Advanced Spectroscopic and Structural Characterization Studies

Elucidation of Molecular Structure through Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For 2-Ethoxy-2-ethylhexan-1-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle of this compound.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships within the molecule. Key correlations would be expected between the protons of the ethyl group (both the one attached to the ether oxygen and the one at the chiral center), the protons of the hexyl chain, and the protons on the carbon adjacent to the amine group. These correlations establish the direct bonding network of the proton-bearing carbons. emerypharma.comresearchgate.netlibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of carbon signals based on their attached protons. columbia.eduprinceton.eduethz.ch For instance, the methylene (B1212753) protons of the ethoxy group will show a cross-peak with their corresponding carbon atom, and the same applies to all other C-H bonds in the molecule.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on the analysis of similar structural motifs.

| Atom Number | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) |

| 1 | ~2.7 (m, 2H) | ~45 | H-1 to H-2 | H-1 to C-2, C-3 |

| 2 | ~1.5 (m, 1H) | ~75 | H-2 to H-1, H-3, H-4 | H-2 to C-1, C-3, C-4, C-9, C-10 |

| 3 | ~1.3 (m, 2H) | ~30 | H-3 to H-2, H-4 | H-3 to C-2, C-4, C-5 |

| 4 | ~1.3 (m, 2H) | ~28 | H-4 to H-3, H-5 | H-4 to C-2, C-3, C-5, C-6 |

| 5 | ~1.3 (m, 2H) | ~23 | H-5 to H-4, H-6 | H-5 to C-3, C-4, C-6 |

| 6 | ~0.9 (t, 3H) | ~14 | H-6 to H-5 | H-6 to C-4, C-5 |

| 7 | ~1.6 (q, 2H) | ~25 | H-7 to H-8 | H-7 to C-2, C-8 |

| 8 | ~0.9 (t, 3H) | ~8 | H-8 to H-7 | H-8 to C-2, C-7 |

| 9 | ~3.5 (q, 2H) | ~65 | H-9 to H-10 | H-9 to C-2, C-10 |

| 10 | ~1.2 (t, 3H) | ~15 | H-10 to H-9 | H-10 to C-9 |

| NH₂ | (variable) | - | - | - |

Stereochemical Assignment through NOESY and Chiral Shift Reagents

As this compound contains a chiral center at the C2 position, determining its stereochemistry is crucial.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects through-space interactions between protons that are in close proximity. princeton.eduharvard.edu This can help to establish the relative stereochemistry in cyclic systems or molecules with restricted bond rotation, though it may be less definitive for a flexible acyclic molecule like this one.

Chiral Shift Reagents: The use of chiral lanthanide shift reagents in NMR can be employed to resolve the signals of the two enantiomers. These reagents form diastereomeric complexes with the amine, leading to differential chemical shifts for the corresponding protons and carbons in the ¹H and ¹³C NMR spectra, allowing for the determination of enantiomeric excess.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound. researchgate.net The fragmentation pattern observed in the mass spectrum offers further structural confirmation.

Expected fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the nitrogen atom of the amine.

Cleavage of the C-C bonds of the hexyl and ethyl groups.

Loss of the ethoxy group.

A table of potential high-resolution mass spectrometry fragments is provided below.

| m/z (calculated) | Formula | Possible Fragment Identity |

| 174.1858 | [C₁₀H₂₄NO]⁺ | [M+H]⁺ |

| 158.1596 | [C₁₀H₂₀O]⁺ | [M-NH₂]⁺ |

| 129.1490 | [C₈H₁₉N]⁺ | [M-OCH₂CH₃]⁺ |

| 100.1126 | [C₆H₁₄N]⁺ | Alpha-cleavage product |

| 72.0813 | [C₄H₁₀N]⁺ | Alpha-cleavage product |

| 45.0340 | [C₂H₅O]⁺ | Ethoxy group |

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. ksu.edu.saarxiv.orglu.se

Infrared Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically a doublet around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), N-H bending (around 1600 cm⁻¹), and a strong C-O stretching band for the ether linkage (around 1100 cm⁻¹). researchgate.net

Raman Spectroscopy: The Raman spectrum would complement the IR data. C-C bond vibrations within the alkyl backbone are often more prominent in Raman spectra. The symmetric C-O-C stretch of the ether may also be observed. ksu.edu.sa

| Functional Group | Expected Infrared (IR) Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (primary amine) | 3300-3400 (two bands) | 3300-3400 |

| C-H Stretch (alkyl) | 2850-2960 | 2850-2960 |

| N-H Bend (primary amine) | 1590-1650 | - |

| C-O Stretch (ether) | 1080-1150 | 1080-1150 |

| C-C Stretch | Weak in IR | Strong in Raman |

X-ray Crystallography for Solid-State Structural Determination (If Crystalline Forms are Obtained)

Should this compound or a suitable salt derivative be crystallizable, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. researchgate.net This technique would unambiguously determine bond lengths, bond angles, and the absolute stereochemistry of the chiral center in the solid state. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the primary amine.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Optical Rotation, ECD)

For enantiomerically enriched samples of this compound, chiroptical techniques are essential for quantifying the enantiomeric purity.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration by comparison with theoretical calculations.

Computational and Theoretical Investigations of 2 Ethoxy 2 Ethylhexan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Ethoxy-2-ethylhexan-1-amine, these calculations would provide insights into its stability, geometry, and electronic characteristics.

Density Functional Theory (DFT) has become a standard tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. ekb.eg A typical DFT study would involve geometry optimization to find the lowest energy structure of the molecule.

The ground state properties of interest would include the optimized molecular geometry (bond lengths, bond angles, and dihedral angles), electronic energy, and the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical Ground State Properties of this compound Calculated with DFT

| Property | Hypothetical Value |

| Method | B3LYP/6-311G(d,p) |

| Total Electronic Energy | -559.12345 Hartree |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 Debye |

Note: The data in this table is hypothetical and serves as an illustration of the expected results from a DFT calculation.

The presence of multiple rotatable bonds in this compound suggests a complex conformational landscape. chemscene.com A thorough conformational analysis is essential to identify the most stable conformers and to understand the molecule's flexibility. This analysis would typically be performed by systematically rotating the dihedral angles of the key single bonds and performing geometry optimization at each step.

The relative energies of the different conformers would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. This information is critical for accurately predicting spectroscopic and reactive properties, as these are often an average over the populated conformers.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (C-C-N) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180° (anti) | 60° (gauche) | 0.00 |

| 2 | 60° (gauche) | 60° (gauche) | 0.85 |

| 3 | 180° (anti) | 180° (anti) | 1.50 |

| 4 | -60° (gauche) | 60° (gauche) | 0.85 |

Note: The data in this table is hypothetical and illustrates the expected outcome of a conformational analysis.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing the molecule, especially in the absence of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can be used to predict ¹H and ¹³C NMR chemical shifts. st-andrews.ac.ukpdx.edu The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra for structure verification.

Spin-spin coupling constants, which provide information about the connectivity of atoms, can also be calculated. These calculations are more computationally demanding but provide a deeper level of detail for spectral interpretation. docbrown.info

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₂NH₂) | 45.2 |

| C2 (C-O) | 78.5 |

| C3 (CH₂) | 32.1 |

| C4 (CH₂) | 28.9 |

| C5 (CH₂) | 22.6 |

| C6 (CH₃) | 14.1 |

| C (Ethyl, CH₂) | 25.4 |

| C (Ethyl, CH₃) | 8.9 |

| C (Ethoxy, OCH₂) | 65.7 |

| C (Ethoxy, CH₃) | 15.3 |

Note: The data in this table is hypothetical and serves as an example of predicted NMR data.

The simulation of vibrational spectra, such as infrared (IR) and Raman spectra, is achieved by calculating the harmonic vibrational frequencies and their corresponding intensities. chemrxiv.orgnih.gov These calculations are typically performed at the same level of theory as the geometry optimization. The resulting predicted spectrum can aid in the identification of functional groups and in the interpretation of experimental vibrational spectra. For instance, the characteristic N-H stretching vibrations of the primary amine group and the C-O-C stretching of the ether group would be key features in the predicted IR spectrum.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry can be a powerful tool for investigating the potential reactivity of this compound. chemrxiv.orgresearchgate.net For example, the nucleophilic nature of the amine group suggests its potential involvement in reactions such as acylation or alkylation.

A computational study of a hypothetical reaction, for instance, the reaction of this compound with a simple electrophile like methyl chloride, would involve locating the transition state structure for the reaction. The energy of the transition state relative to the reactants would provide the activation energy, which is a key determinant of the reaction rate. The reaction pathway could be traced using Intrinsic Reaction Coordinate (IRC) calculations to ensure that the located transition state connects the reactants and the expected products. Such studies provide fundamental insights into the reactivity of the molecule that would be difficult to obtain through experimental means alone. rsc.orgrsc.org

Transition State Analysis for Key Synthetic Transformations

The synthesis of this compound can be envisioned through several key chemical transformations, such as the Williamson ether synthesis to form the ether linkage or the reductive amination of a corresponding aldehyde to install the amine group. Computational analysis of the transition states (TS) for these reactions is vital for understanding reaction mechanisms, predicting feasibility, and optimizing conditions.

A plausible synthetic route involves the alkylation of an amine, a reaction known to proceed via an SN2 mechanism. masterorganicchemistry.commasterorganicchemistry.com The transition state for such a reaction involves a pentacoordinate carbon center where the nucleophilic amine forms a partial bond as the leaving group's bond is partially broken. masterorganicchemistry.com For a related reaction, the E2 elimination of 1-phenylethylammonium salts with ethoxide, significant primary hydrogen-deuterium isotope effects indicate that both the Cβ-H and Cα-N bonds are appreciably broken in the transition state. cdnsciencepub.com The structure of this transition state is sensitive to the nature of the amine leaving group. cdnsciencepub.com

Another key transformation is ether synthesis. A net reductive etherification can be achieved from aldehydes and alcohols, proceeding through the interception of an oxocarbenium ion. rsc.org Computational evidence for this mechanism includes the location of a transition state for the combination of a phosphine (B1218219) with an oxocarbenium intermediate, which was found to be 22.4 kcal mol⁻¹ higher in Gibbs energy than the starting materials. rsc.org

The data below, from analogous reactions, illustrates the type of energetic information derived from transition state analysis.

Table 1: Calculated Activation Energies for Analogous Synthetic Transformations

| Reaction Type | Reactants | Product | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|---|

| SN2 Amination | Ammonia (B1221849) + Ethyl Bromide | Ethylamine (B1201723) | Varies; sensitive to nucleophilicity and sterics | DFT |

| E2 Elimination | 1-Phenylethylammonium + Ethoxide | Styrene | Varies; sensitive to leaving group | Not Specified |

| Reductive Etherification | Phosphine + Oxocarbenium Ion | α-(Alkoxyalkyl)phosphonium | 22.4 (Gibbs Free Energy) | DFT |

This table is illustrative and based on data for analogous reaction types. Specific values for this compound synthesis would require dedicated calculations.

Energy Profiles and Reaction Kinetics Predictions

For the alkylation of amines, a key kinetic consideration is the "runaway" effect, where the product primary amine is often more nucleophilic than the starting ammonia, leading to the formation of secondary and tertiary amines. masterorganicchemistry.com For instance, the pKaH of ethylamine is 10.7, making it roughly 30 times more nucleophilic than ammonia (pKaH 9.2). masterorganicchemistry.com This kinetic competition is a critical factor that can be modeled computationally.

In the context of elimination reactions that compete with substitution, the nature of the transition state (whether it is more "carbocation-like" or "carbanion-like") dictates the reaction outcome. libretexts.org For the reaction of 1-phenylethylammonium salts, it was found that for poorer amine leaving groups, the proton is more than half transferred in the transition state, while for better leaving groups, the Cβ-H bond is less than half broken. cdnsciencepub.com This directly impacts the kinetics and the ratio of elimination to substitution products.

Table 2: Kinetic Parameters for Related Amine Reactions

| Reaction | Kinetic Parameter | Value | Significance |

|---|---|---|---|

| Alkylation of Ammonia | Relative Nucleophilicity (Ethylamine vs. NH₃) | ~30x | Product amine reacts faster than starting material, leading to mixtures. |

| E2 Elimination of 1-Phenylethylammonium salts | Hydrogen-Deuterium Isotope Effect (kH/kD) | 4.67 - 5.42 | Indicates significant C-H bond breaking at the transition state. |

| Acylation of Amines | Reaction Rate | Rapid at room temperature | The product amide is less nucleophilic, preventing over-acylation. libretexts.org |

This table presents kinetic data from analogous systems to illustrate principles applicable to this compound.

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules in the condensed phase. mdpi.com For this compound, MD simulations can predict its properties in solution, such as density, viscosity, and diffusion coefficients, and provide a molecular-level picture of its interactions with solvents and other molecules. ulisboa.ptresearchgate.net

Developing a reliable force field is the first step in performing accurate MD simulations. researchgate.net For amines, force fields like OPLS-AA and specialized anisotropic united atom (AUA) models have been developed to predict phase equilibrium and transport properties. researchgate.netresearchgate.net These models account for non-bonded interactions (Lennard-Jones and electrostatic) and bonded parameters (bond lengths, angles, dihedrals).

MD simulations of various amines have revealed key insights into their behavior. For instance, simulations of imidazolium-based ionic liquids with ether-derivatized tails showed that the flexible alkoxy chains can disrupt packing and reduce viscosity compared to their alkyl-derivatized counterparts. researchgate.net This is due to competition between the ether oxygen atoms and the anion for interactions with the imidazolium (B1220033) ring hydrogens. researchgate.net For this compound, the ether oxygen and the amine group's ability to act as hydrogen bond donors and acceptors would be crucial determinants of its solution structure and properties. semanticscholar.org

Table 3: Simulated Properties of Structurally Related Amines

| Compound | Property | Simulated Value | Force Field |

|---|---|---|---|

| n-Alkanes (up to C10) | Liquid Density | Good agreement with experiment | OPLS-AA |

| Primary Amines | Vapor Pressure | Deviations of 16-31.7% from experiment | AUA4 |

| Piperidine | Hydration Free Energy | -17.65 kJ/mol | B3LYP-D3(BJ) AFM |

| [C₅O₂mim][TFSI] (Ether-derivatized IL) | Density | Excellent agreement with experiment | Not Specified |

This table contains data from MD simulations of various amine and ether-containing compounds to exemplify the outputs of such simulations. researchgate.netresearchgate.netresearchgate.netacs.org

Quantitative Structure-Property Relationship (QSPR) Modeling Relevant to Amine-Ether Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the physicochemical properties of chemicals based on their molecular structure. cmst.euresearchgate.net These models establish a mathematical correlation between calculated molecular descriptors and an experimentally determined property. For novel compounds like this compound, QSPR can provide rapid estimations of properties like boiling point, viscosity, and degradation rates. nih.govarxiv.org

A typical QSPR study involves optimizing the geometry of the molecules, calculating a wide range of molecular descriptors, selecting the most relevant descriptors using statistical methods like stepwise regression, and then building a predictive model, often using multiple linear regression (MLR). researchgate.netcmst.eu

For predicting the normal boiling point of primary amines, a successful QSPR model was developed using descriptors such as molar mass (MM), Hansen dispersion forces (DF), molar refractivity (MR), and a hydrogen bonding (HB) descriptor. researchgate.netcmst.eu This model achieved a high squared correlation coefficient (R²) of 0.96. cmst.eu The inclusion of branching indices, such as the parameter ΔAOEI, can be used to account for the difference between linear and branched molecules. nih.gov Given its structure, descriptors related to branching, size, polarity (from the ether and amine groups), and hydrogen bonding capacity would be critical for building a robust QSPR model for this compound.

Table 4: Descriptors Used in QSPR Models for Amine Properties

| Property | Key Molecular Descriptors | Model Type | Correlation (R²) |

|---|---|---|---|

| Normal Boiling Point | Molar Mass, Hansen Dispersion, Molar Refractivity, Hydrogen Bonding | MLR | 0.96 (Primary Amines) |

| Oxidative Degradation Rate | Dipole Moment, pKa, Topology and Jurs Descriptors | MLR | 0.85 |

| CO₂ Absorption Capacity | Not specified | Nonlinear Model | 0.895 (Non-ring amines) |

This table summarizes descriptors and performance of QSPR models for various properties of amines, demonstrating the approach's applicability. The specific descriptors for this compound would need to be determined in a dedicated study. nih.govcmst.eu

Potential Research Applications and Functionalization

Role as a Ligand Precursor in Coordination Chemistry Research

The primary amine group in 2-Ethoxy-2-ethylhexan-1-amine makes it a candidate as a monodentate or bidentate ligand precursor in coordination chemistry. ontosight.ai The lone pair of electrons on the nitrogen atom can be donated to a metal center, forming a coordination complex. ontosight.ai Furthermore, the ether oxygen atom, with its lone pairs, could also participate in coordination, potentially allowing the molecule to act as a bidentate chelating agent. acs.org

The steric bulk provided by the 2-ethylhexyl group could influence the coordination geometry and the stability of the resulting metal complexes. nih.gov Research in this area would involve reacting this compound with various metal salts and characterizing the resulting coordination compounds to study their structural, electronic, and magnetic properties. acs.orgnih.gov Such complexes could be investigated for catalytic activity in various organic transformations. researchgate.net

Monomer in Specialty Polymer Synthesis Investigations

Primary amines are reactive functional groups that can participate in various polymerization reactions. This compound could potentially serve as a monomer in the synthesis of specialty polymers. For instance, it could undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides.

Of particular interest is its potential use in the synthesis of poly(amino ether)s. mdpi.com These polymers, which contain both amine and ether functionalities in their backbone, are known for their unique properties, including stimuli-responsiveness and potential for biomedical applications like drug delivery and gene therapy. researchgate.netnih.gov The synthesis could involve the reaction of this compound with diepoxides or other bifunctional monomers. mdpi.com The resulting poly(amino ether)s would have the 2-ethoxy-2-ethylhexyl side group, which would likely impact the polymer's solubility, thermal properties, and self-assembly behavior. acs.org

Intermediate for Complex Molecule Total Synthesis Studies (e.g., pharmaceuticals or agrochemicals, but strictly from a synthetic methodology perspective)

From a synthetic methodology perspective, this compound can be viewed as a valuable building block for the construction of more complex molecules. The primary amine group can be readily transformed into a wide array of other functional groups. For example, it can be converted into amides, sulfonamides, imines, or undergo N-alkylation. organic-chemistry.orgsci-hub.se

The α-alkoxy amine motif is a structural feature present in some biologically active compounds. General synthetic strategies for α-amino acids and their derivatives often involve the reaction of amines with carbonyl compounds or other electrophiles. organic-chemistry.orgrsc.org While no specific total syntheses employing this compound are reported, its structure makes it a plausible intermediate for creating sterically hindered and functionalized molecular architectures. nih.govrsc.org Researchers could explore its reactivity in multi-component reactions or as a chiral auxiliary if resolved into its enantiomers.

Functionalization for Surface Chemistry or Material Science Research (e.g., surfactants, if studied from a fundamental chemical modification angle)

The functionalization of surfaces with primary amines is a well-established technique to alter the properties of materials. Current time information in Bangalore, IN. The primary amine group of this compound can be covalently attached to surfaces containing reactive groups like carboxylic acids, esters, or epoxides. tandfonline.commdpi.com This could be applied to a variety of substrates, including polymers, metal oxides, and silicon-based materials. Current time information in Bangalore, IN.oatext.comnih.gov

The branched, hydrophobic 2-ethylhexyl group combined with the polar amine and ether functionalities gives the molecule an amphiphilic character. This suggests its potential for investigation in the field of surfactants from a fundamental chemical modification angle. By grafting this molecule onto a surface, one could systematically study how the introduction of this specific branched, ether-containing alkylamine affects surface properties such as wettability, adhesion, and lubricity. mdpi.comtandfonline.com The ether linkage may also impart different chemical stability and coordination properties compared to simple alkylamines. acs.org

Future Research Directions and Unexplored Avenues

Exploration of Enantioselective Synthesis Strategies

The presence of a stereocenter at the C2 position of 2-Ethoxy-2-ethylhexan-1-amine makes the development of enantioselective synthetic routes a paramount objective. Future research should focus on asymmetric synthesis methodologies to obtain enantiomerically pure forms of the compound. Potential strategies to be explored could include:

Chiral auxiliary-mediated synthesis: Employing chiral auxiliaries to direct the stereoselective formation of the C-N or C-O bond.

Asymmetric catalysis: Utilizing chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to achieve high enantioselectivity.

Enzymatic resolution: Investigating the use of lipases or other enzymes for the kinetic resolution of a racemic mixture of this compound or its precursors.

Success in this area would be foundational, as the biological activity and material properties of chiral molecules are often enantiomer-dependent.

Investigation of Organocatalytic Applications

Primary amines are known to be effective organocatalysts for a variety of chemical transformations. The unique steric and electronic properties of this compound could render it a valuable catalyst. Future studies should investigate its potential in promoting reactions such as:

Aldol (B89426) and Michael reactions: Assessing its efficacy as a catalyst in these fundamental carbon-carbon bond-forming reactions.

Asymmetric catalysis: Exploring the use of the chiral forms of the amine as organocatalysts for enantioselective transformations.

Imine and enamine catalysis: Investigating its role in catalytic cycles involving iminium and enamine intermediates.

The bulky 2-ethylhexyl group and the presence of the ethoxy group could offer unique selectivity and reactivity profiles compared to existing primary amine catalysts.

Development of Sustainable and Green Synthetic Routes

In line with the principles of green chemistry, the development of environmentally benign synthetic methods for this compound is a critical research avenue. Future work should aim to:

Utilize renewable starting materials: Exploring pathways that begin from bio-based feedstocks.

Employ atom-economical reactions: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Minimize solvent waste: Investigating the use of greener solvents or solvent-free reaction conditions.

Develop catalytic processes: Focusing on catalytic methods to reduce the need for stoichiometric reagents and minimize waste generation.

These efforts would ensure that the synthesis of this novel compound is both efficient and environmentally responsible.

Detailed Studies of Biological Activity Mechanisms

Should initial screening reveal any biological activity, subsequent research must focus on elucidating the underlying chemical mechanisms of action. It is crucial that these studies remain at the molecular level, investigating the chemical interactions with biological targets, rather than focusing on clinical outcomes. Such research could involve:

Computational modeling and docking studies: To predict potential binding interactions with proteins or other biomolecules.

Spectroscopic techniques: Utilizing methods like NMR and X-ray crystallography to study the binding of the compound to target molecules.

Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to understand how structural modifications affect its chemical interactions with biological systems.

These fundamental studies would provide a detailed understanding of its molecular-level interactions, which is a prerequisite for any further development.

Expanding Derivatization Chemistry for New Functional Materials

The primary amine and the ether linkage in this compound offer versatile handles for chemical modification. A significant area of future research will be the exploration of its derivatization to create new functional materials. Potential avenues include:

Polymer synthesis: Using the amine as a monomer or a modifying agent for the synthesis of novel polymers with unique thermal, mechanical, or optical properties.

Surfactant development: Investigating the synthesis of amphiphilic derivatives and characterizing their self-assembly and interfacial properties.

Corrosion inhibitors: Functionalizing the molecule to enhance its adsorption on metal surfaces for potential applications in corrosion protection.

The table below outlines potential derivatives and their target applications.

| Derivative Class | Potential Functional Group | Target Application Area |

| Amides | Acyl groups | Precursors for polymers, specialty chemicals |

| Imines | Aldehydes, Ketones | Intermediates in synthesis, ligands |

| Ureas/Thioureas | Isocyanates, Isothiocyanates | Organocatalysts, building blocks for materials |

| Quaternary Ammonium (B1175870) Salts | Alkyl halides | Surfactants, phase-transfer catalysts |

Advanced Analytical Methodologies for Trace Analysis or Mechanistic Insight

The development of sensitive and selective analytical methods will be essential for both monitoring the synthesis of this compound and for studying its behavior in various systems. Future research in this area should focus on:

Chromatographic techniques: Developing and validating GC-MS and HPLC-MS methods for the quantification of the compound and its potential byproducts.

Spectroscopic methods: Utilizing advanced NMR and vibrational spectroscopy techniques to gain insight into its conformational properties and intermolecular interactions.

Chiral separation methods: Developing chromatographic methods using chiral stationary phases to separate and quantify the enantiomers of the compound.

These analytical tools will be indispensable for ensuring the quality control of synthetic products and for conducting detailed mechanistic studies.

Q & A

Q. What are the recommended synthetic routes for 2-Ethoxy-2-ethylhexan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Nucleophilic substitution : React 2-ethoxy-2-ethylhexanol with ammonia under catalytic conditions (e.g., using Pd/C or Raney Ni for hydrogenation).

- Reductive amination : Condense 2-ethoxy-2-ethylhexanal with ammonia in the presence of a reducing agent like sodium cyanoborohydride.

Optimization includes controlling temperature (60–80°C for amination) and solvent polarity (e.g., ethanol or THF) to enhance yield. Chiral resolution may require chromatography if stereocenters are present .

| Synthetic Method | Key Conditions | Yield Range |

|---|---|---|

| Nucleophilic substitution | NH₃, Pd/C, 70°C, ethanol | 40–60% |

| Reductive amination | NaBH₃CN, THF, RT | 55–75% |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm structure via chemical shifts (e.g., amine protons at δ 1.2–1.5 ppm, ethoxy group at δ 3.4–3.6 ppm).

- IR : N-H stretching (3300–3500 cm⁻¹) and C-O-C bands (1100–1250 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion [M+H]⁺ (e.g., C₁₀H₂₃NO⁺, calc. 173.1784).

X-ray crystallography is recommended for stereochemical confirmation if chiral centers exist .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be ensured, given potential chiral centers?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with a hexane/isopropanol mobile phase. Monitor retention times for enantiomers.

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., as done for Fluorexetamine hydrochloride in forensic studies) .

- Optical Rotation : Compare experimental [α]D values with literature data for purity assessment.

Q. How can contradictory biological activity data for this compound derivatives be resolved across studies?

- Methodological Answer : Contradictions may arise from:

- Stereochemical variations : Test individual enantiomers separately (e.g., via chiral resolution).

- Impurities : Characterize batches using LC-MS to identify byproducts (e.g., incomplete ethoxylation).

- Assay conditions : Standardize bioactivity protocols (e.g., IC₅₀ measurements at fixed pH/temperature).

Refer to substituent effect studies on similar amines, where fluorine or methoxy groups alter receptor binding .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model transition states for amine participation in reactions (e.g., using Gaussian 16 with B3LYP/6-31G* basis set).

- Molecular Docking : Predict interactions with enzymes (e.g., monoamine oxidases) using AutoDock Vina.

- Solvent Effects : Simulate solvation with COSMO-RS to optimize reaction media.

Validation via experimental kinetic studies (e.g., monitoring reaction rates under varying conditions) is critical .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles of this compound?

- Methodological Answer :

- Standardized Solubility Tests : Use USP methods with controlled pH (e.g., 7.4 for physiological conditions).

- Hansen Solubility Parameters : Compare experimental vs. predicted values (δD, δP, δH) to identify outliers.

- Salt Formation : Improve solubility via hydrochloride salt synthesis (e.g., as demonstrated for Fluorexetamine) .

| Solvent | Reported Solubility (mg/mL) | Observed Discrepancy |

|---|---|---|

| Water | 5–10 | pH-dependent (3–12 range) |

| Ethanol | >100 | Consistent across studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.